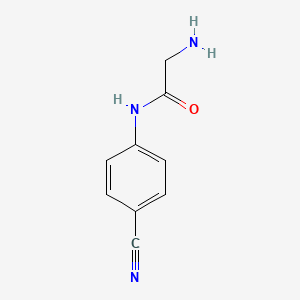

2-amino-N-(4-cyanophenyl)acetamide

Description

2-Amino-N-(4-cyanophenyl)acetamide is an acetamide derivative featuring a primary amino group on the α-carbon and a 4-cyanophenyl substituent on the amide nitrogen. This compound combines the reactivity of an acetamide backbone with the electron-withdrawing properties of the cyano group, which may influence its electronic configuration, solubility, and biological interactions. Notably, this compound has been listed as a discontinued research chemical by suppliers like CymitQuimica, suggesting specialized applications in early-stage drug discovery .

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-amino-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13) |

InChI Key |

ZUTONSVCWQYYCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CN |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-amino-N-(4-cyanophenyl)acetamide serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules. It can undergo several types of reactions, including:

- Oxidation: Converts to different oxidation products.

- Reduction: The cyano group can be reduced to an amine group.

- Substitution: The amino group can participate in substitution reactions with electrophiles.

Table 1: Common Reactions and Products

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | This compound | Oxidized derivatives |

| Reduction | This compound | Amino derivatives |

| Substitution | This compound + Electrophiles | Substituted acetamides |

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens.

- Antiparasitic Activity: In vitro studies demonstrated that derivatives of this compound showed potent activity against intestinal unicellular parasites like Giardia intestinalis and Trichomonas vaginalis. One derivative exhibited an IC50 of 3.95 μM against G. intestinalis, outperforming standard treatments such as benznidazole .

Table 2: Biological Activity Data

| Compound | Target Pathogen | IC50 (μM) | Comparison to Benznidazole |

|---|---|---|---|

| Derivative of this compound | Giardia intestinalis | 3.95 | 7 times more active |

| Derivative of this compound | Trichomonas vaginalis | Lower than benznidazole | Four times more active |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate enzyme activity suggests it could be beneficial in treating conditions related to dysregulated enzyme functions.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic strategies aimed at diseases where enzyme dysregulation is a factor.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for various applications ranging from pharmaceuticals to specialty chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties of 2-amino-N-(4-cyanophenyl)acetamide and its analogs:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(4-cyanophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or amide coupling. For example, a derivative (N-ferrocenyl-methyl-N-(4-cyanophenyl)acetamide) was prepared by reacting 4-cyanoaniline with chloroacetyl chloride under basic conditions (e.g., NaHCO₃), followed by substitution with ferrocenemethylamine. Reaction optimization involves controlling temperature (0–5°C for exothermic steps) and solvent polarity (e.g., THF or DCM). IR spectroscopy (e.g., C≡N stretch at ~2214 cm⁻¹ and C=O at ~1636 cm⁻¹) confirms functional groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR/NMR : IR identifies nitrile (C≡N) and amide (C=O) bonds. ¹H NMR resolves aromatic protons (δ 7.4–7.8 ppm) and acetamide NH (δ ~8.2 ppm).

- X-ray Crystallography : Used to determine bond angles, hydrogen bonding (e.g., intramolecular C–H···O interactions), and crystal packing. For analogous compounds, intermolecular N–H···O hydrogen bonds stabilize crystal structures .

Q. What factors influence the solubility and stability of this compound under different storage conditions?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) depends on hydrogen bonding with the amide and nitrile groups. Stability is affected by moisture and light; storage in airtight containers at room temperature (20–25°C) under inert gas (argon) is recommended. Purity (>95%) minimizes degradation byproducts .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline structure and stability of this compound?

- Methodological Answer : X-ray studies of related acetamides reveal intramolecular C–H···O bonds forming six-membered rings, while intermolecular N–H···O bonds create infinite chains along crystal axes. Hydrogen bond metrics (e.g., N–H···O distance: ~2.0 Å, angle: ~160°) are critical for lattice energy calculations. Thermal analysis (TGA/DSC) assesses stability under heating .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as antioxidant effects?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity. For example, ferrocene-containing derivatives show enhanced activity due to redox-active metal centers .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., cytochrome P450). Preliminary studies on ethyl-glycinate amides use Glide SP scoring to prioritize candidates for in vitro validation .

Q. How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare HPLC purity (>99%) with elemental analysis (C, H, N) to rule out impurities.

- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals. For solubility discrepancies, use standardized protocols (e.g., shake-flask method at 25°C) and report solvent lot numbers (e.g., DMSO hygroscopicity varies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.